scyllo-Inositol-1-d

Inositol Transporter Pharmacology Cardiac Metabolism Stereospecificity

This scyllo-Inositol-1-d is a precisely deuterated internal standard engineered for LC-MS/MS quantification of endogenous scyllo-inositol. Unlike generic inositol isomers, its stereochemically pure scyllo-configuration and site-specific C1 deuteration provide a defined +1 Da mass shift (≥98 atom% D), eliminating MRM method interference from myo-inositol or multi-deuterated analogs. Essential for Alzheimer's biomarker studies (CSF Aβx-42) and clinical trial sample analysis. Verify isotopic enrichment before purchase to avoid quantification failure.

Molecular Formula C₆H₁₁DO₆
Molecular Weight 181.16
Cat. No. B1161225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namescyllo-Inositol-1-d
SynonymsScyllitol-1-d;  Cocositol-1-d;  Quercinitol-1-d;  1,3,5/2,4,6-Hexahydroxycyclohexane-1-d;  scyllo-Cyclohexanehexol-1-d;  AZD 103-1-d; 
Molecular FormulaC₆H₁₁DO₆
Molecular Weight181.16
Structural Identifiers
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Scyllo-Inositol-1-d: Deuterium-Labeled Internal Standard for Inositol Isomer Quantification in Alzheimer's and Metabolic Research


Scyllo-Inositol-1-d (CAS unlabeled: 488-59-5) is a stable isotope-labeled stereoisomer of inositol, a naturally occurring cyclitol sugar alcohol [1]. It features a single deuterium substitution at the C1 position (molecular formula C₆H₁₁DO₆; MW 181.16) and is supplied with isotopic enrichment of ≥98 atom% D . This compound is primarily employed as an internal standard for liquid chromatography-mass spectrometry (LC-MS) applications, enabling precise quantification of endogenous scyllo-inositol in biological matrices such as plasma, urine, and cerebrospinal fluid (CSF) . Unlike its non-deuterated counterpart, which has been advanced to Phase II clinical trials for Alzheimer's disease and Down syndrome (ELND005), the -1-d variant is strictly a research-use-only (RUO) analytical tool, not a therapeutic agent [2].

Why Generic Inositol Substitution Fails: Analytical Differentiation Demands Stereospecific and Isotopic Fidelity in Scyllo-Inositol-1-d Procurement


Procurement of a generic or incorrectly labeled inositol isomer presents a high risk of analytical failure in LC-MS/MS workflows due to two critical differentiators: stereochemical specificity and isotopic purity. First, among the nine inositol stereoisomers, scyllo-inositol possesses a unique planar, all-equatorial hydroxyl configuration, which distinguishes it from the more abundant myo-inositol (one axial hydroxyl) and D-chiro-inositol [1]. This stereochemistry directly impacts chromatographic retention time and MS fragmentation patterns; substitution with a different isomer would compromise method selectivity for scyllo-inositol-specific assays. Second, the single-site deuteration of scyllo-Inositol-1-d provides a defined mass shift of +1 Da relative to the unlabeled analyte (181.16 vs. 180.16 Da), whereas a non-deuterated or multi-deuterated analog (e.g., scyllo-Inositol-d6, +6 Da) would produce different precursor/product ion transitions, invalidating existing MRM methods . Thus, precise isotopic enrichment (≥98 atom% D) and stereochemical identity are non-negotiable parameters for generating reliable quantitative data .

Scyllo-Inositol-1-d: Quantified Evidence for Scientific Differentiation from Competing Inositol Isomers and Internal Standards


Head-to-Head Comparison: Scyllo-Inositol Exhibits 3-Fold Greater Competitive Inhibition of Cardiac Myo-Inositol Transport vs. Other Isomers

In a direct head-to-head comparison of inositol isomers (1.0 mM each) on [3H]-myo-inositol transport in cardiac sarcolemmal vesicles, scyllo-inositol demonstrated the most potent inhibitory activity among the tested stereoisomers, including D-chiro-inositol and epi-inositol [1]. Kinetic analysis established scyllo-inositol as a competitive inhibitor, increasing the Km for myo-inositol transport three-fold relative to control [2].

Inositol Transporter Pharmacology Cardiac Metabolism Stereospecificity

Clinical Biomarker Validation: CSF Aβx-42 Reduction with ELND005 Confirms Target Engagement Not Observed with Myo-Inositol

In a Phase II randomized, double-blind, placebo-controlled trial (N=353) evaluating oral ELND005 (scyllo-inositol) for mild-to-moderate Alzheimer's disease, treatment with the 250 mg BID dose for 78 weeks led to a significant decrease in CSF Aβx-42 compared to placebo (p = 0.009) [1]. Concurrently, scyllo-inositol concentrations were increased in both CSF and brain tissue, while myo-inositol levels in CSF remained unchanged, demonstrating stereospecific brain penetration and pharmacodynamic activity [2].

Alzheimer's Disease Biomarkers Cerebrospinal Fluid Phase II Clinical Trial

Analytical Selectivity: Scyllo-Inositol-1-d Provides a Defined +1 Da Mass Shift for MRM Quantification vs. Unlabeled Endogenous Isomers

Scyllo-Inositol-1-d (MW 181.16) is specifically designed for use as an internal standard in LC-MS/MS assays. Its single deuterium label creates a precise +1 Da mass difference from unlabeled scyllo-inositol (MW 180.16), enabling chromatographic co-elution with the analyte while providing distinct MRM transitions for isotope dilution quantification . This avoids the potential ion suppression or retention time shifts that can occur with multi-deuterated (e.g., d6) or ¹³C-labeled analogs, which may exhibit altered chromatographic behavior due to differences in hydrophobicity .

LC-MS/MS Method Development Internal Standard Isotope Dilution Inositol Metabolism

Pharmacokinetic Benchmarking: Scyllo-Inositol Demonstrates Extended Elimination Half-Life (10.07 h) in Rat Model, Supporting its Suitability as a Tracer for In Vivo Studies

A preliminary pharmacokinetic study in Wistar rats administered 10 mg/kg scyllo-inositol via oral gavage determined an elimination half-life (t₁/₂) of 10.07 hours and a mean residence time (MRT) of 14.52 hours [1]. This extended half-life is substantially longer than that reported for some other small molecule tracers and indicates sustained systemic exposure, which is advantageous for studies requiring stable analyte levels over time [2].

Pharmacokinetics In Vivo Tracing Elimination Half-Life Animal Model

Scyllo-Inositol-1-d: Validated Research and Industrial Application Scenarios Based on Quantitative Differentiation


LC-MS/MS Quantitation of Endogenous Scyllo-Inositol in Alzheimer's Disease Biomarker Studies

Researchers developing or validating LC-MS/MS methods for quantifying scyllo-inositol in human CSF, plasma, or brain tissue should use scyllo-Inositol-1-d as an internal standard. Its defined +1 Da mass shift and ≥98 atom% D enrichment enable precise isotope dilution quantitation, critical for studies correlating scyllo-inositol levels with Alzheimer's pathology or treatment response . This application is directly supported by clinical evidence showing that scyllo-inositol (as ELND005) significantly reduces CSF Aβx-42 (p = 0.009) and penetrates the human brain, confirming the biomarker's relevance [1].

Stereospecific Inositol Transporter Assays in Cardiac and Neuronal Cell Models

In cellular assays designed to measure scyllo-inositol uptake or its competitive inhibition of myo-inositol transport, scyllo-Inositol-1-d serves as a traceable analog that can be distinguished from endogenous myo-inositol via MS detection. This is particularly relevant given that scyllo-inositol is a potent competitive inhibitor of cardiac myo-inositol transport, increasing the Km three-fold (122 ± 21 μM) . The use of the -1-d tracer allows for accurate quantification of scyllo-specific uptake kinetics without interference from the abundant endogenous myo-inositol pool [1].

Metabolic Flux Analysis and Inositol Isomer Interconversion Studies

For investigations into the metabolic interconversion of inositol isomers (e.g., scyllo-inositol ↔ myo-inositol via epimerase activity), scyllo-Inositol-1-d provides a stable isotope tracer that can be distinguished from both unlabeled isomers and from other deuterated inositol species. The +1 Da mass tag allows for specific tracking of the scyllo-inositol pool and its metabolic fate in cell culture or in vivo models . The extended elimination half-life of scyllo-inositol (10.07 h in rat) supports its utility in longer-term flux studies where sustained tracer availability is needed [1].

Method Validation for Clinical Trial Sample Analysis

Contract research organizations (CROs) and clinical labs tasked with analyzing samples from ongoing or future ELND005 (scyllo-inositol) clinical trials can utilize scyllo-Inositol-1-d to validate and calibrate their LC-MS/MS assays. As the Phase II trial demonstrated measurable scyllo-inositol accumulation in CSF and brain following oral dosing, robust analytical methods are required for future studies . The -1-d internal standard provides the necessary isotopic fidelity to ensure assay accuracy and precision across multiple trial sites and sample batches [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for scyllo-Inositol-1-d

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.